molecular formula C19H16ClN5O2S B278275 2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278275
M. Wt: 413.9 g/mol
InChI Key: ADTDXQNEKKWEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as CTAT, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. This compound has also been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential therapeutic properties, particularly as an anticancer agent. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetyl bromide to form 2-(4-chlorophenoxy)acetophenone. This compound is then reacted with 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of potassium carbonate to yield this compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been studied for its potential therapeutic properties, particularly as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-11-9-13(18-24-25-12(2)22-23-19(25)28-18)3-8-16(11)21-17(26)10-27-15-6-4-14(20)5-7-15/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

ADTDXQNEKKWEBD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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